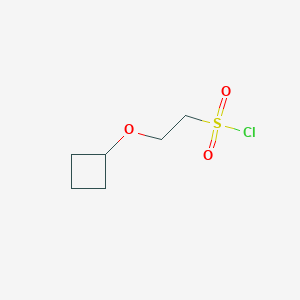

2-Cyclobutoxyethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclobutoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.66 . It has been a subject of interest to researchers for its unique properties and potential applications in various fields of research and industry.

Synthesis Analysis

Sulfonyl chlorides, including this compound, can be synthesized through various methods. One common method involves the oxidation of thiol derivatives to the corresponding sulfonyl chlorides . Another method involves the use of a combination of nitrate salt and chlorotrimethylsilane for the direct oxidative chlorination of thiols and disulfides to the corresponding sulfonyl chlorides . A more recent method involves the use of potassium poly(heptazine imide) as a photocatalyst .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring attached to an ethane chain, which is further attached to a sulfonyl chloride group .

Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are known to undergo substitution reactions with various nucleophilic reagents . They can react with water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield the corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .

Aplicaciones Científicas De Investigación

Substituent-Controlled Annuloselectivity and Stereoselectivity

Sulfonyl chlorides, depending on their substituents, exhibit controlled annuloselectivity and stereoselectivity in sulfa-Staudinger cycloadditions with imines. This behavior is crucial for synthesizing specific β-sultams and 1,2,4-thiadiazinane dioxides, which have potential applications in medicinal chemistry and drug design due to their structural diversity and biological activity (Yang, Chen, & Xu, 2015).

Activation for Aliphatic Sulfonamides Synthesis

Sulfonyl chlorides can be activated by silyl radicals, facilitating the direct synthesis of aliphatic sulfonamides from alkenes. This method allows for the late-stage functionalization of molecules, significantly benefiting the development of new drugs and materials (Hell et al., 2019).

Catalyst for Polyhydroquinoline Derivatives Synthesis

Novel nanosized N-sulfonated Brönsted acidic catalysts based on sulfonyl chloride derivatives have been developed for promoting the synthesis of polyhydroquinoline derivatives. This method, requiring no solvent, is highly efficient and environmentally friendly, with potential applications in pharmaceutical synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).

Meta Sulfonation of 2-Phenylpyridines

Selective catalytic meta sulfonation of 2-phenylpyridines using sulfonyl chlorides provides access to sulfones at positions that are challenging to achieve through traditional methods. This innovation has implications for the synthesis of complex organic molecules, potentially influencing drug development and synthesis of novel materials (Saidi et al., 2011).

Fluorescence Sensors for Cu2+ Detection

Water-soluble sulfonato-Salen-type ligands derived from sulfonyl chlorides show excellent selectivity and sensitivity as fluorescence sensors for Cu2+ in water and living cells. This application is vital for environmental monitoring and biomedical research (Zhou et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Sulfonyl chlorides, including 2-Cyclobutoxyethane-1-sulfonyl chloride, have potential applications in various fields of research and industry. They can be used to introduce sulfonamide functionalities into MOF frameworks . The development of new synthetic strategies and methods for modifying functional groups is of great importance to expand the available synthetic opportunities .

Propiedades

IUPAC Name |

2-cyclobutyloxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)5-4-10-6-2-1-3-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXAEANPASFWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913971.png)

![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)

![N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2913974.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2913981.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)

![N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2913986.png)

![N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2913988.png)

![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2913993.png)